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molecular formula C12H16ClNO B1404120 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride CAS No. 1047656-03-0

3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride

Cat. No. B1404120
M. Wt: 225.71 g/mol
InChI Key: IGVLYJZAQKLSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575167B2

Procedure details

Spiro[chromene-2,3′-pyrrolidine] hydrochloride (150 mg) synthesized in Example 33(1) and 5% palladium-carbon (30 mg) were suspended in methanol (10 mL), and the suspension was stirred overnight under a hydrogen atmosphere at room temperature. The catalyst was removed by filtration through celite, and the solvent was evaporated under reduced pressure to give the object product (130 mg, 86%).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
30 mg
Type
catalyst
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[ClH:1].[NH:2]1[CH2:6][CH2:5][C:4]2([CH:15]=[CH:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[O:7]2)[CH2:3]1>CO.[C].[Pd]>[ClH:1].[NH:2]1[CH2:6][CH2:5][C:4]2([CH2:15][CH2:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[O:7]2)[CH2:3]1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
Cl.N1CC2(CC1)OC1=CC=CC=C1C=C2
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
palladium-carbon
Quantity
30 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred overnight under a hydrogen atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N1CC2(CC1)OC1=CC=CC=C1CC2
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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